molecular formula C18H17NO3 B11286337 N-(2,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(2,5-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B11286337
M. Wt: 295.3 g/mol
InChI Key: PBRWNDYTFUWFLL-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C18H17NO3/c1-11-7-8-12(2)15(9-11)19-17(20)16-10-13-5-3-4-6-14(13)18(21)22-16/h3-9,16H,10H2,1-2H3,(H,19,20)

InChI Key

PBRWNDYTFUWFLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CC3=CC=CC=C3C(=O)O2

Origin of Product

United States

Preparation Methods

The synthesis of N-(2,5-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethylphenylamine with a suitable benzopyran derivative under controlled reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(2,5-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to bind to certain proteins, altering their function and leading to various biochemical and physiological effects. The exact molecular pathways involved are still under investigation, but it is known to modulate enzyme activity, protein-protein interactions, and gene expression.

Comparison with Similar Compounds

N-(2,5-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE can be compared with other benzopyran derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of N-(2,5-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE.

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